molecular formula C10H11NO2 B7904417 1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate

1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate

Cat. No.: B7904417
M. Wt: 177.20 g/mol
InChI Key: UIVYUTLYDWQGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the class of isoquinoline alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate has numerous scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

    Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-2-ium-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in neurodegenerative diseases, thereby providing neuroprotection .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-2-ium-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-2-ium-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVYUTLYDWQGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]CC2=C1C(=CC=C2)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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